

A Technical Guide to the Electron Configuration of the Dysprosium-164 Atom

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Compound of Interest

Compound Name: Dysprosium-164

Cat. No.: B084499

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Abstract: This document provides a comprehensive technical overview of the atomic structure and electron configuration of **Dysprosium-164** (^{164}Dy). Dysprosium, a lanthanide series element with atomic number 66, possesses a complex electronic structure influenced by relativistic effects. This guide details its ground state configuration, summarizes key atomic and nuclear properties in tabular format, and outlines the theoretical and experimental methodologies employed to determine the electronic structure of such heavy elements. Visualizations of the orbital filling order and the logical framework for configuration determination are provided to facilitate understanding for researchers, scientists, and professionals in drug development and related fields.

Ground State Electron Configuration of Dysprosium

The electron configuration of an element is dictated by its atomic number (Z), which is 66 for Dysprosium. The specific isotope, in this case, **Dysprosium-164**, does not alter the electron configuration of a neutral atom as the number of electrons remains the same.

The ground state electron configuration for a neutral Dysprosium atom is:

- Abbreviated Configuration: $[\text{Xe}] 4f^{10} 6s^2[1][2][3]$
- Full Configuration: $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^6 4f^{10} 6s^2[4][5]$

The electrons are distributed across the principal energy shells as follows:

- Electrons per Shell: 2, 8, 18, 28, 8, 2[2][4][6][7]

The outermost electrons, located in the 4f and 6s orbitals, are the valence electrons that primarily govern Dysprosium's chemical behavior and its common +3 oxidation state.[4] The spectroscopic term symbol for the ground state of gaseous neutral Dysprosium is 5I_8 . [6][7]

Quantitative Atomic and Nuclear Data

The fundamental properties of the **Dysprosium-164** atom are summarized below. This data is essential for theoretical modeling and experimental design.

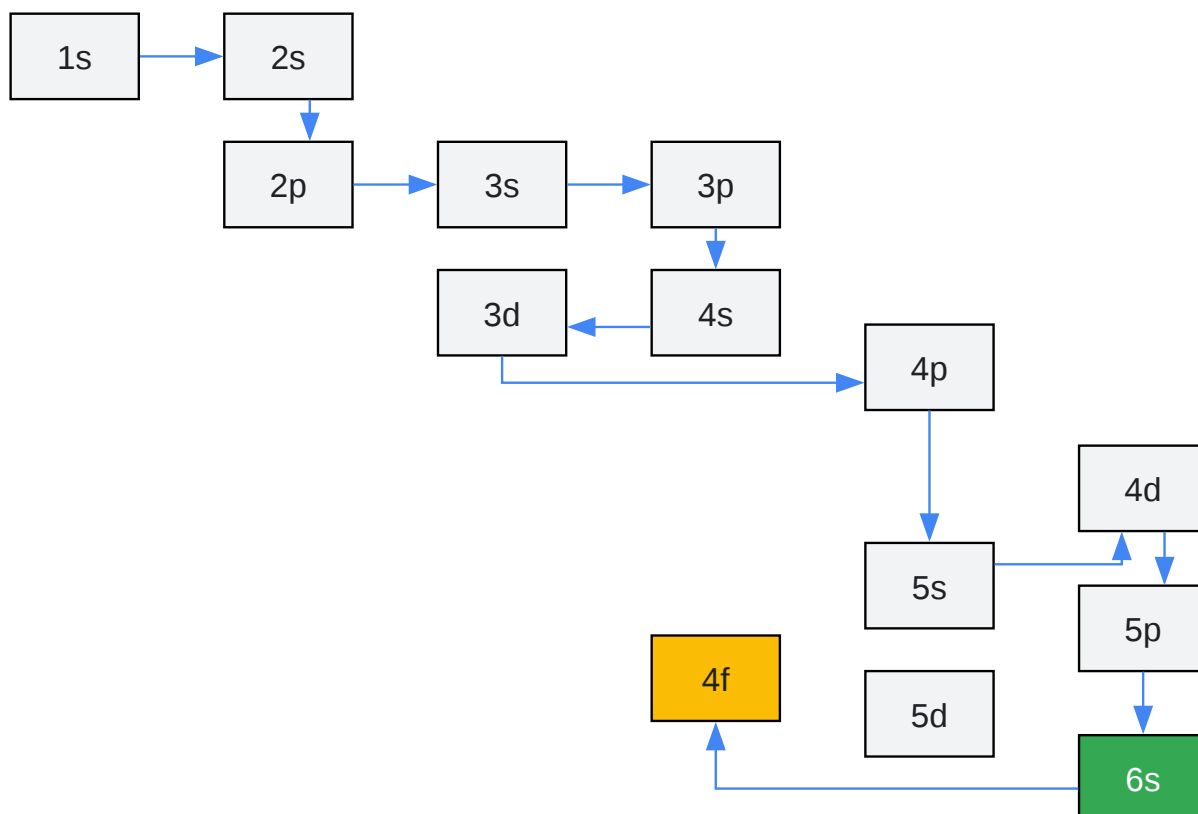
Property	Value
Identifying Properties	
Atomic Number (Z)	66[1][8]
Mass Number (A)	164[9]
Neutron Number (N)	98[9]
Isotopic Properties	
Isotopic Mass	163.92918 u[9]
Natural Abundance	28.260%[9][10]
Nuclear Spin	0+[9]
Physical Properties	
Atomic Radius (empirical)	178 pm[2][11]
Covalent Radius	159 pm[4]
Van der Waals Radius	229 pm[2]
Density (at 20°C)	8.55 g/cm ³ [1][12]
Electronic Properties	
Electronegativity (Pauling)	1.22[4][11]
Electron Affinity	< 50 kJ/mol[6]
Ionization Energies	
1st Ionization Energy	573.0 kJ/mol[11]
2nd Ionization Energy	1130 kJ/mol[11]
3rd Ionization Energy	2200 kJ/mol[11]

Orbital Filling and Visualization

The filling of electron orbitals in an atom follows a set of established principles, including the Aufbau principle, the Pauli exclusion principle, and Hund's rule. The Aufbau principle dictates

that electrons occupy the lowest energy orbitals available. For heavy elements like Dysprosium, the energy levels of orbitals can be very close, making the filling order complex.

The following diagram illustrates the workflow of orbital filling according to the Aufbau principle, leading to the final configuration of Dysprosium.



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Workflow of the Aufbau principle for filling electron orbitals.

Experimental and Theoretical Determination Protocols

Determining the electron configuration of heavy elements like Dysprosium requires a synergy between advanced experimental techniques and robust theoretical calculations that account for relativistic effects.

Experimental Protocols

- Atomic Spectroscopy: This is the foundational experimental method for determining electron configurations.[\[13\]](#)
 - Methodology: A sample of the element is vaporized and excited, causing electrons to jump to higher energy levels. As they fall back to their ground state, they emit light at specific wavelengths. The resulting atomic emission spectrum consists of sharp lines corresponding to the energy differences between orbitals. By analyzing these spectral lines, the precise energy levels of the electrons can be mapped, and the ground state configuration can be experimentally verified.[\[13\]](#)
- Photoelectron Spectroscopy (PES): Techniques like X-ray Photoelectron Spectroscopy (XPS) provide direct evidence of orbital occupancy.[\[14\]](#)
 - Methodology: The material is irradiated with high-energy photons (typically X-rays), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured. The binding energy of each electron is then calculated by subtracting its kinetic energy from the energy of the incident photon. Each peak in the resulting spectrum corresponds to the binding energy of electrons in a specific atomic orbital (e.g., 1s, 2s, 2p, 4f). The relative intensity of these peaks provides information on the number of electrons in each subshell, thus confirming the electron configuration.[\[14\]](#)

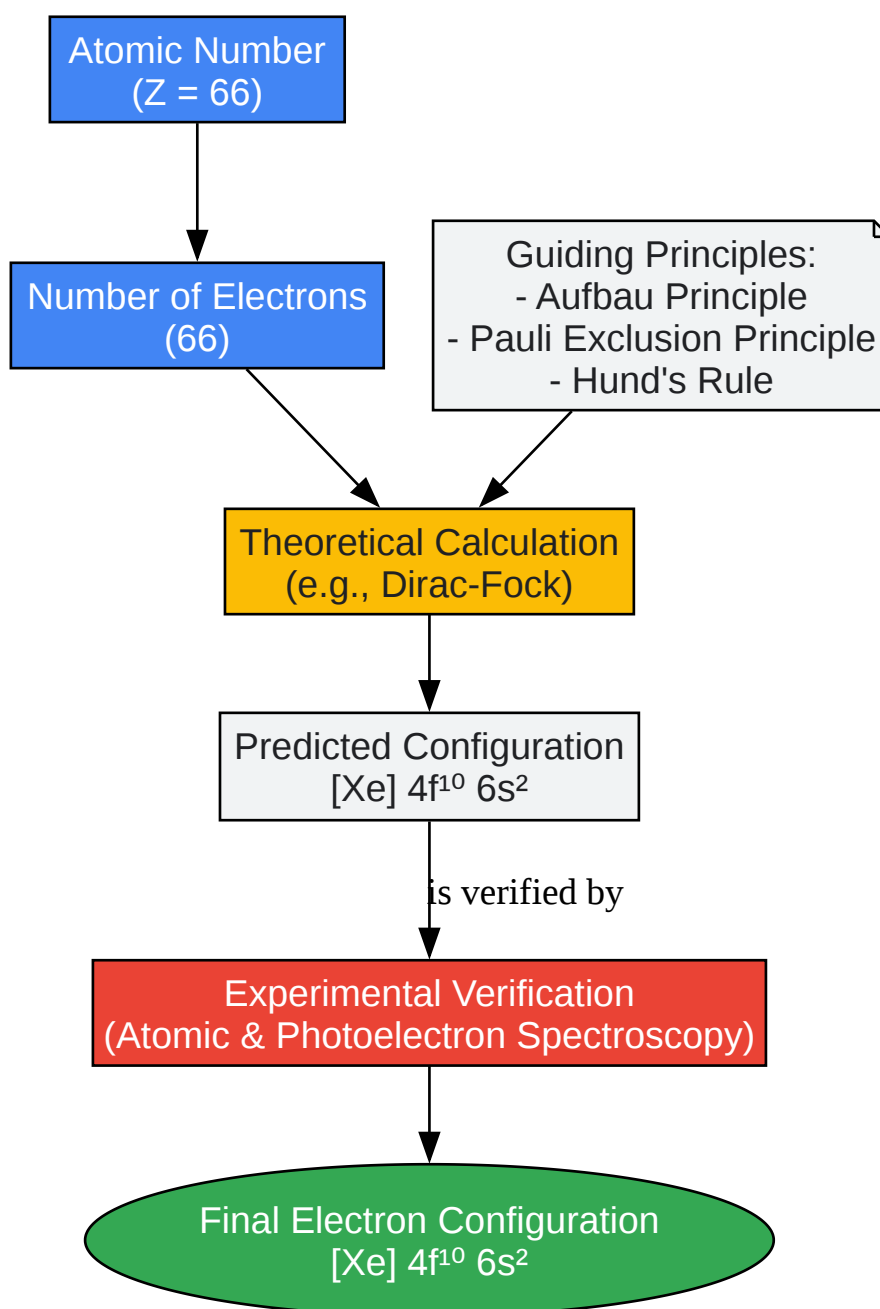
Theoretical Protocols

For heavy elements where electron velocities are a significant fraction of the speed of light, relativistic effects become crucial. Standard quantum mechanical models are insufficient, necessitating more advanced computational methods.

- Relativistic Quantum Chemistry Calculations:
 - Methodology: Methods such as the Dirac-Fock (DF) and Multiconfiguration Dirac-Fock (MCDF) are employed.[\[15\]](#)[\[16\]](#) These are ab initio computational methods that solve the Dirac equation, which incorporates special relativity into quantum mechanics. The DF method calculates the electronic structure by considering each electron in the average field of all other electrons. The MCDF method improves upon this by including the interaction between different electronic configurations, which is critical for elements with

many closely spaced energy levels, such as the lanthanides.[16] These calculations provide highly accurate predictions of orbital energies, ionization potentials, and the ground state electron configuration, which can then be compared with experimental spectroscopic data.[17]

The logical workflow from fundamental atomic properties to the final, verified electron configuration is depicted in the diagram below.



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Logical relationship for determining electron configuration.

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